Home > Products > Screening Compounds P58524 > Dyrk1A/|A-synuclein-IN-2
Dyrk1A/|A-synuclein-IN-2 -

Dyrk1A/|A-synuclein-IN-2

Catalog Number: EVT-12543649
CAS Number:
Molecular Formula: C21H16N4O4S
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dyrk1A/A-synuclein-IN-2 is a compound that plays a significant role in the phosphorylation of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound is primarily studied for its potential therapeutic effects in modulating the pathological processes associated with these diseases. Dyrk1A, or dual-specificity tyrosine phosphorylation-regulated kinase 1A, is known to phosphorylate various substrates, including α-synuclein, which can lead to the formation of aggregates that are characteristic of neurodegeneration.

Source

Dyrk1A/A-synuclein-IN-2 is synthesized through chemical methods that involve the modification of existing compounds to enhance their inhibitory properties against Dyrk1A and their interaction with α-synuclein. The specific synthesis routes and chemical precursors used are detailed in various studies and patents that explore its pharmacological potential .

Classification

Dyrk1A/A-synuclein-IN-2 falls under the category of small molecule inhibitors. It specifically targets Dyrk1A, inhibiting its kinase activity, which is crucial in the phosphorylation of α-synuclein. This classification is important for understanding its mechanism of action and potential applications in treating synucleinopathies.

Synthesis Analysis

The synthesis of Dyrk1A/A-synuclein-IN-2 involves several steps aimed at achieving a compound that effectively inhibits Dyrk1A activity. The methods typically include:

  • Chemical Modification: Starting from known kinase inhibitors, modifications are made to enhance selectivity for Dyrk1A.
  • Reagent Selection: Specific reagents are chosen based on their ability to facilitate the desired chemical reactions while minimizing side products.
  • Purification Techniques: After synthesis, compounds are purified using techniques such as chromatography to ensure high purity for biological testing.

Technical details about the synthesis can be found in specialized chemical literature and patents that describe the methodologies employed in developing this compound.

Molecular Structure Analysis

The molecular structure of Dyrk1A/A-synuclein-IN-2 is characterized by specific functional groups that allow it to interact with Dyrk1A and α-synuclein effectively.

Structure Data

  • Molecular Formula: The exact molecular formula can vary based on the specific synthetic route but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Structure: Computational modeling studies often provide insights into the three-dimensional conformation of the compound, which is critical for understanding its interaction with target proteins.

Detailed structural data can be found in chemical databases and publications focusing on structure-activity relationships .

Chemical Reactions Analysis

The primary chemical reactions involving Dyrk1A/A-synuclein-IN-2 focus on its interaction with Dyrk1A and α-synuclein.

Reactions

  • Phosphorylation Reaction: Dyrk1A phosphorylates α-synuclein at specific serine residues, notably Ser129. The inhibition by Dyrk1A/A-synuclein-IN-2 prevents this modification.
  • Aggregate Formation: The inhibition leads to reduced aggregation of α-synuclein, which is beneficial in mitigating neurodegenerative processes.

Technical details about these reactions are outlined in studies examining the biochemical pathways involved in synucleinopathies .

Mechanism of Action

The mechanism of action for Dyrk1A/A-synuclein-IN-2 involves:

  • Inhibition of Kinase Activity: By binding to Dyrk1A, this compound inhibits its kinase activity, preventing it from phosphorylating α-synuclein.
  • Reduction of Toxic Aggregates: The inhibition results in decreased formation of toxic aggregates associated with neurodegenerative diseases.

Data supporting this mechanism includes experimental results from cell culture studies demonstrating reduced phosphorylation levels of α-synuclein upon treatment with the inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Solubility characteristics may vary; detailed solubility data are usually provided in product specifications.

Chemical Properties

  • Stability: Stability under various conditions (e.g., temperature, pH) is critical for its application.
  • Reactivity: Reactivity profiles indicate how it interacts with biological molecules.

Relevant data on these properties can be found in product sheets and scientific literature discussing similar compounds.

Applications

Dyrk1A/A-synuclein-IN-2 has several scientific applications:

  • Research Tool: It serves as a valuable tool for studying the role of Dyrk1A in neurodegenerative diseases.
  • Therapeutic Potential: There is ongoing research into its potential as a therapeutic agent for conditions like Parkinson's disease and Alzheimer's disease due to its ability to modulate protein aggregation processes.

Studies exploring these applications highlight its significance in both basic research and potential clinical settings .

Properties

Product Name

Dyrk1A/|A-synuclein-IN-2

IUPAC Name

3-hydroxy-N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]benzamide

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H16N4O4S/c26-15-3-1-2-12(10-15)19(28)22-13-4-6-14(7-5-13)23-20(29)25-21-24-17-9-8-16(27)11-18(17)30-21/h1-11,26-27H,(H,22,28)(H2,23,24,25,29)

InChI Key

FXJZDPPPJTZRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.